Meglitinide
Übersicht
Beschreibung
Meglitinides are a class of oral antidiabetic agents used to manage type 2 diabetes mellitus. They function as insulin secretagogues, stimulating the release of insulin from pancreatic beta cells. This class includes drugs such as repaglinide, nateglinide, and mitiglinide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Meglitinides are synthesized through a series of chemical reactions involving the formation of benzoic acid derivatives. The synthesis typically involves the following steps:
Formation of the Core Structure: The core structure of meglitinides is synthesized through a series of condensation reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the pharmacological properties of the compound.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of meglitinides involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Procurement: High-quality raw materials are sourced to ensure the consistency of the final product.
Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: Meglitinides undergo various chemical reactions, including:
Oxidation: Meglitinides can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert meglitinides into their reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups on the meglitinide molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of meglitinides with modified pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Meglitinides have a wide range of scientific research applications, including:
Chemistry: Meglitinides are used as model compounds in the study of insulin secretagogues and their mechanisms of action.
Biology: Research on meglitinides helps in understanding the regulation of insulin secretion and the role of pancreatic beta cells.
Medicine: Meglitinides are extensively studied for their therapeutic potential in managing type 2 diabetes mellitus.
Industry: The pharmaceutical industry utilizes meglitinides in the development of new antidiabetic drugs .
Wirkmechanismus
Meglitinides exert their effects by binding to adenosine triphosphate-dependent potassium channels on the cell membrane of pancreatic beta cells. This binding leads to the closure of these channels, causing an increase in intracellular potassium concentration. The resulting depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the fusion of insulin granules with the cell membrane, resulting in the secretion of insulin .
Vergleich Mit ähnlichen Verbindungen
Meglitinides are often compared with other insulin secretagogues, such as sulfonylureas. While both classes stimulate insulin release, meglitinides have a faster onset and shorter duration of action compared to sulfonylureas. This makes meglitinides particularly useful for controlling postprandial blood glucose levels. Similar compounds include:
Sulfonylureas: Such as glibenclamide and glimepiride.
Dipeptidyl Peptidase-4 Inhibitors: Such as sitagliptin and saxagliptin.
Glucagon-Like Peptide-1 Receptor Agonists: Such as exenatide and liraglutide
Meglitinides’ unique pharmacokinetic profile and mechanism of action make them a valuable option in the management of type 2 diabetes mellitus.
Biologische Aktivität
Meglitinides, a class of oral hypoglycemic agents, are primarily used in the management of Type 2 diabetes mellitus (T2DM). This article explores the biological activity of meglitinides, focusing on their mechanisms of action, pharmacodynamics, and clinical implications. The two most studied meglitinides are repaglinide and nateglinide , both of which have shown significant efficacy in controlling blood glucose levels.
Meglitinides act by stimulating insulin secretion from the pancreatic beta cells. Their mechanism is similar to that of sulfonylureas but with distinct pharmacokinetic properties:
- Binding to Sulfonylurea Receptor : Repaglinide binds to the sulfonylurea receptor SUR1, enhancing insulin release in response to glucose levels. Nateglinide exhibits a similar binding profile but dissociates more rapidly from the receptor, leading to a shorter duration of action .
- Glucose-Sensitivity : Nateglinide demonstrates a "glucose-sensitizing" effect, where its potency increases in higher glucose concentrations, unlike glibenclamide, which loses potency under similar conditions . This property reduces the risk of hypoglycemia compared to other agents.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profiles of repaglinide and nateglinide differ significantly:
Parameter | Repaglinide | Nateglinide |
---|---|---|
Half-life | ~3 minutes | ~2 seconds |
Duration of action | Shorter than sulfonylureas | Very short |
Binding site | SUR1 and distinct site | Primarily SUR1 |
Glucose-dependent effect | Moderate | Strong |
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of meglitinides in reducing HbA1c levels:
- Repaglinide : In various trials, repaglinide has shown reductions in HbA1c ranging from 0.1% to 2.1%, comparable to metformin .
- Nateglinide : Similarly, nateglinide has been associated with reductions in HbA1c from 0.2% to 0.6% .
Case Studies
- Hypoglycemia Risk in CKD Patients : A nationwide study involving 5,586 patients with advanced chronic kidney disease (CKD) indicated that fresh users of meglitinides had a 1.9-fold greater risk of hypoglycemia compared to non-users. Despite their short-acting nature, the risk was comparable to that associated with sulfonylureas .
- Weight Gain Observations : In trials comparing repaglinide and nateglinide, weight gain was noted as a side effect, with repaglinide users experiencing an average increase of 2.1 kg over three months . This aspect is critical when considering treatment plans for patients.
Comparative Analysis
A meta-analysis encompassing multiple studies highlighted the comparative efficacy between meglitinides and other antidiabetic medications:
Eigenschaften
CAS-Nummer |
54870-28-9 |
---|---|
Molekularformel |
C17H16ClNO4 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzoic acid |
InChI |
InChI=1S/C17H16ClNO4/c1-23-15-7-6-13(18)10-14(15)16(20)19-9-8-11-2-4-12(5-3-11)17(21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
SWLAMJPTOQZTAE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |
Key on ui other cas no. |
54870-28-9 |
Synonyme |
4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzoic acid HB 699 meglitinide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.